N-(4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl)but-2-ynamide
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Description
N-(4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl)but-2-ynamide is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Mechanism of Action
Target of Action
The primary target of N-(4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl)but-2-ynamide is the carbonic anhydrase-II enzyme . This enzyme plays a crucial role in maintaining acid-base balance in the body, catalyzing the reversible hydration of carbon dioxide .
Mode of Action
The compound interacts with its target through direct binding with the active site residues of the carbonic anhydrase-II enzyme .
Biochemical Pathways
The inhibition of carbonic anhydrase-II by this compound likely affects several biochemical pathways. Carbonic anhydrase-II is involved in various physiological processes, including respiration and the transport of carbon dioxide and bicarbonate between tissues and lungs . Therefore, the inhibition of this enzyme could have downstream effects on these processes.
Pharmacokinetics
It is known that the presence of the 1,2,4-triazole ring in compounds can improve their pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (adme), by forming hydrogen bonds with different targets .
Result of Action
The inhibition of carbonic anhydrase-II by this compound could lead to a decrease in the enzyme’s activity, potentially affecting the acid-base balance in the body . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl)but-2-ynamide typically involves a multi-step process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the following steps:
Preparation of Azide Intermediate: The azide intermediate is prepared by reacting 4-iodoaniline with sodium azide in the
Properties
IUPAC Name |
N-[4-(5-phenyltriazol-1-yl)phenyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O/c1-2-6-18(23)20-15-9-11-16(12-10-15)22-17(13-19-21-22)14-7-4-3-5-8-14/h3-5,7-13H,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHAAOXARHDONM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1=CC=C(C=C1)N2C(=CN=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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